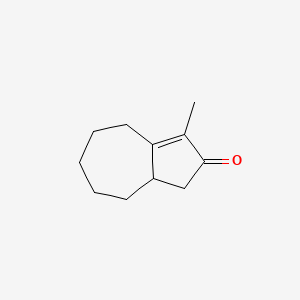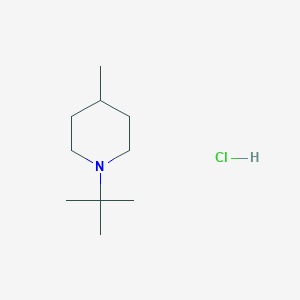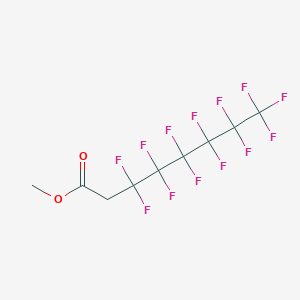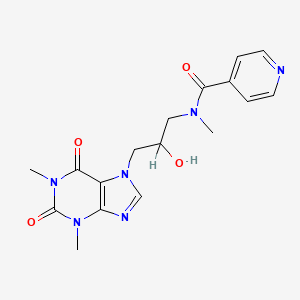
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline typically involves the following steps:
Starting Materials: Theophylline, N-Methylisonicotinamide, and appropriate reagents for hydroxylation and alkylation.
Hydroxylation: Theophylline is hydroxylated at the 2-position using a suitable hydroxylating agent under controlled conditions.
Alkylation: The hydroxylated theophylline is then alkylated with N-Methylisonicotinamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: Nucleophilic substitution reactions can occur at various positions on the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline can be used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.
Biology
In biological research, this compound may be used to investigate its effects on cellular processes, particularly those involving adenosine receptors, which are known targets of xanthine derivatives.
Medicine
Medically, the compound could be explored for its potential therapeutic effects in treating respiratory diseases, neurological disorders, and other conditions where xanthine derivatives have shown efficacy.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of 7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline likely involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can inhibit the effects of adenosine, leading to increased alertness and bronchodilation. Additionally, it may influence other molecular pathways related to inflammation and immune response.
相似化合物的比较
Similar Compounds
Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.
Caffeine: Another xanthine derivative with stimulant effects on the central nervous system.
Aminophylline: A compound similar to theophylline, used as a bronchodilator.
Uniqueness
7-(3-(N-Methylisonicotinamidomethyl)-2-hydroxypropyl)theophylline is unique due to the presence of the N-Methylisonicotinamidomethyl group, which may confer distinct pharmacological properties compared to other xanthine derivatives. This structural difference could result in variations in receptor binding affinity, metabolic stability, and overall efficacy.
属性
CAS 编号 |
69517-64-2 |
|---|---|
分子式 |
C17H20N6O4 |
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H20N6O4/c1-20(15(25)11-4-6-18-7-5-11)8-12(24)9-23-10-19-14-13(23)16(26)22(3)17(27)21(14)2/h4-7,10,12,24H,8-9H2,1-3H3 |
InChI 键 |
SGESLCGQWCENLP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)C(=O)C3=CC=NC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


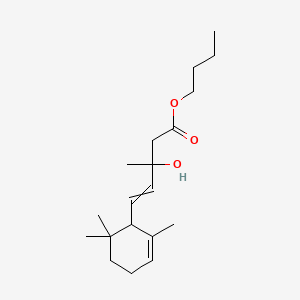
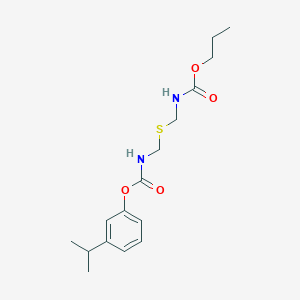

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)


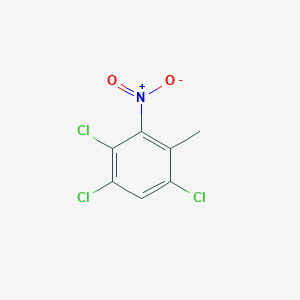

![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)
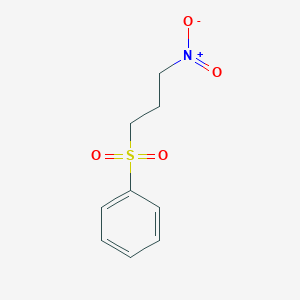
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
